N'-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound that features a variety of functional groups, including a hydrazide, a thienopyrimidine, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multi-step organic synthesis. The key steps may include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydrazide group: This step may involve the reaction of a hydrazine derivative with an acyl chloride or ester.
Condensation with 4-hydroxybenzaldehyde: The final step involves the condensation of the intermediate with 4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide: can be compared to other hydrazide derivatives and thienopyrimidine compounds.
Hydrazide derivatives: These compounds often exhibit similar reactivity and can be used in similar applications.
Thienopyrimidine compounds: These compounds share the thienopyrimidine core and may have similar biological activities.
Uniqueness
The uniqueness of N’-[(Z)-(4-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H24N4O3S2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24N4O3S2/c1-16-6-10-18(11-7-16)30-25(33)23-20-4-2-3-5-21(20)35-24(23)28-26(30)34-15-22(32)29-27-14-17-8-12-19(31)13-9-17/h6-14,31H,2-5,15H2,1H3,(H,29,32)/b27-14- |
InChI Key |
HWJMPMHJLRFKIH-VYYCAZPPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)O)SC5=C3CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)O)SC5=C3CCCC5 |
Origin of Product |
United States |
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